molecular formula C9H9N3O B6596881 3-methoxy-5-phenyl-4H-1,2,4-triazole CAS No. 57295-52-0

3-methoxy-5-phenyl-4H-1,2,4-triazole

Cat. No. B6596881
CAS RN: 57295-52-0
M. Wt: 175.19 g/mol
InChI Key: BHOBHTSKYORBJF-UHFFFAOYSA-N
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Description

3-Methoxy-5-phenyl-4H-1,2,4-triazole (MPT) is an organic compound with a unique structure and a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biology. MPT is a heterocyclic compound composed of a five-membered ring with a nitrogen atom at the center, and three carbon atoms and one oxygen atom on the perimeter. MPT has been studied extensively due to its interesting and useful properties, such as its ability to act as a catalyst and its ability to form stable complexes with transition metals.

Scientific Research Applications

3-methoxy-5-phenyl-4H-1,2,4-triazole has a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biology. In organic synthesis, 3-methoxy-5-phenyl-4H-1,2,4-triazole is used as a catalyst for the formation of 1,2,4-triazole rings. In medicinal chemistry, 3-methoxy-5-phenyl-4H-1,2,4-triazole is used as a ligand in the preparation of metal complexes, which are then used in drug design and development. In biology, 3-methoxy-5-phenyl-4H-1,2,4-triazole has been used in the synthesis of DNA, RNA, and proteins, as well as in the study of enzyme-catalyzed reactions.

Mechanism of Action

The mechanism of action of 3-methoxy-5-phenyl-4H-1,2,4-triazole is not completely understood. However, it is believed that the 1,2,4-triazole ring of 3-methoxy-5-phenyl-4H-1,2,4-triazole is able to form stable complexes with transition metals, which then act as catalysts for the formation of various organic compounds. Additionally, 3-methoxy-5-phenyl-4H-1,2,4-triazole has been shown to act as a Lewis acid, meaning that it can accept electrons from other molecules and facilitate the formation of new bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-methoxy-5-phenyl-4H-1,2,4-triazole are not well understood. However, it has been shown to be non-toxic and non-mutagenic in mammalian cells, suggesting that it is safe for use in laboratory experiments. Additionally, 3-methoxy-5-phenyl-4H-1,2,4-triazole has been shown to have anti-inflammatory and anti-cancer properties, and may have potential therapeutic applications in the future.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-methoxy-5-phenyl-4H-1,2,4-triazole in laboratory experiments is its ability to form stable complexes with transition metals, which can then be used as catalysts for the synthesis of various organic compounds. Additionally, 3-methoxy-5-phenyl-4H-1,2,4-triazole is non-toxic and non-mutagenic, making it safe for use in laboratory experiments. The main limitation of using 3-methoxy-5-phenyl-4H-1,2,4-triazole in laboratory experiments is its low solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

The potential future directions for 3-methoxy-5-phenyl-4H-1,2,4-triazole research include the development of new synthesis methods, the exploration of its anti-inflammatory and anti-cancer properties, and the investigation of its potential therapeutic applications. Additionally, further research into the mechanism of action of 3-methoxy-5-phenyl-4H-1,2,4-triazole could lead to the development of new catalysts for organic synthesis. Finally, further investigation into the biochemical and physiological effects of 3-methoxy-5-phenyl-4H-1,2,4-triazole could lead to the development of new drugs and treatments.

Synthesis Methods

3-methoxy-5-phenyl-4H-1,2,4-triazole can be synthesized in several different ways. The most common method is the reaction of aryl halides with sodium azide in aqueous media. This reaction is known as the Huisgen cycloaddition and yields a 1,2,4-triazole ring. Another method is the reaction of aryl halides with sodium azide in aqueous media, followed by a catalytic reduction with palladium or copper. This method yields a 1,3-dipolar cycloaddition product. Finally, 3-methoxy-5-phenyl-4H-1,2,4-triazole can also be synthesized through a palladium-catalyzed reaction of aryl halides with sodium azide in aqueous media.

properties

IUPAC Name

3-methoxy-5-phenyl-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-13-9-10-8(11-12-9)7-5-3-2-4-6-7/h2-6H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOBHTSKYORBJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NNC(=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-5-phenyl-4h-1,2,4-triazole

CAS RN

57295-52-0
Record name 3-methoxy-5-phenyl-4H-1,2,4-triazole
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